N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a chromene core. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the Pechmann condensation reaction. The thiophene and furan rings are then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the chromene and carboxamide moieties can be reduced to alcohols or amines.
Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, have shown various biological activities.
Furan Derivatives: Furan-based compounds are known for their antimicrobial and anticancer properties.
Chromene Derivatives: Chromene-containing compounds have been studied for their antioxidant and anti-inflammatory effects.
Uniqueness
What sets N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a broad spectrum of activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H15NO5S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15NO5S/c22-14(16-7-8-17(25-16)18-6-3-9-27-18)11-21-19(23)13-10-12-4-1-2-5-15(12)26-20(13)24/h1-10,14,22H,11H2,(H,21,23) |
InChI Key |
BTJWMIFOUARMEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O |
Origin of Product |
United States |
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